molecular formula C14H12N4O4 B5701370 N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B5701370
M. Wt: 300.27 g/mol
InChI Key: QOHKFRPYBIWWQW-UHFFFAOYSA-N
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Description

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and a 3-methyl-4-nitrophenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide typically involves the reaction of 3-methyl-4-nitrophenol with pyridine-2-carboximidamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the carbonyl group can yield a carboxylic acid .

Scientific Research Applications

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-8-10(5-6-12(9)18(20)21)14(19)22-17-13(15)11-4-2-3-7-16-11/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKFRPYBIWWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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